molecular formula C26H29NO5 B082377 Cryogenine CAS No. 10308-13-1

Cryogenine

Cat. No. B082377
CAS RN: 10308-13-1
M. Wt: 435.5 g/mol
InChI Key: WCZWUYYJZVBKDZ-VMSBZHFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to cryogenine often involves complex chemical reactions aiming at assembling the molecular structure with precision. For cryogenine, the synthesis pathways would typically involve steps to form its core structure, possibly from aromatic precursors such as phenylalanine, as seen in the biosynthesis of similar compounds where phenylalanine serves as a precursor (Rother & Schwarting, 1972). This process might involve several stages, including condensation reactions, cyclization, and functional group transformations to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of cryogenine is characterized by its complex ring system, which may include multiple aromatic rings. The detailed structural analysis would involve spectroscopic methods such as NMR and mass spectrometry to elucidate the arrangement of atoms and the connectivity between different parts of the molecule. High-resolution optical spectroscopy at cryogenic temperatures can provide insights into the electronic structure and behavior of such molecules under varying conditions (Colombo & Guedel, 1993).

Chemical Reactions and Properties

Cryogenine, like other complex organic molecules, can participate in a variety of chemical reactions. These reactions can alter its molecular structure and, consequently, its chemical properties. The molecule's reactivity with different reagents can reveal functional groups and potential sites for chemical modification. The anti-inflammatory evaluation of cryogenine indicates its interaction with biological molecules, hinting at its reactivity and potential biochemical roles (Kaplan, Wolke, & Malone, 1967).

Physical Properties Analysis

The physical properties of cryogenine, including melting point, solubility, and crystalline structure, are crucial for its handling and application in different fields. Cryogenic treatment can influence the physical state and properties of materials, potentially affecting the crystallinity and phase behavior of cryogenine and similar compounds (Liu et al., 2017).

Scientific Research Applications

  • Anti-inflammatory and Analgesic Properties : Cryogenine has been found effective in reducing artificially induced inflammation in rats. It alters acute inflammatory reactions and inhibits the development of increased foot thickness in chronic studies. Additionally, Cryogenine exhibits low levels of analgesic (pain-relieving) and antipyretic (fever-reducing) activities (Kaplan, Wolke, & Malone, 1967).

  • Cryogenics in Spice Grinding : Although not directly related to Cryogenine, cryogenics (the study of low temperatures) has pivotal applications in food processing, especially in spice grinding. Cryogenic freezing is used to retain higher quality and volatile oil content in spices (Balasubramanian, Gupta, & Singh, 2012).

  • Cryogenic Electron Microscopy : Cryo-EM, a form of cryogenics, is widely used in the study of biological macromolecules. It deals with regions of disorder, flexibility, or partial occupancy in biological structures, which is critical in structural biology and drug discovery (Punjani, Zhang, & Fleet, 2019).

  • Cryogenine as a Biological Antagonist : Cryogenine has been evaluated as an antagonist of various biological agents like furtrethonium, histamine, and serotonin. Its noncompetitive inhibition properties have been studied in different biological tissues (Trottier & Malone, 1969).

  • Biosynthesis of Cryogenine : The major alkaloid of Heimia salicifolia, cryogenine, is derived from phenylalanine. This discovery is significant in understanding the chemical pathways in the biosynthesis of alkaloids (Rother & Schwarting, 1972).

  • Cryogen as an Energy Carrier : Cryogenics also plays a role in energy storage and extraction. Cryogens have a higher energy density compared to other thermal energy storage media and can efficiently recover low-grade heat due to their low critical temperatures (Li, Chen, & Ding, 2010).

  • Inhibition of Prostaglandin Synthetase : Cryogenine has been found to inhibit prostaglandin synthetase more effectively than aspirin, indicating its potential for use in traditional medicine for its anti-inflammatory properties (Lema, Blankenship, & Malone, 1986).

properties

IUPAC Name

(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWUYYJZVBKDZ-VMSBZHFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099973
Record name (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vertine

CAS RN

10308-13-1
Record name (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10308-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryogenine (alkaloid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryogenine
Reactant of Route 2
Cryogenine
Reactant of Route 3
Cryogenine
Reactant of Route 4
Cryogenine
Reactant of Route 5
Cryogenine
Reactant of Route 6
Cryogenine

Citations

For This Compound
326
Citations
HR Kaplan, RE Wolke, MH Malone - Journal of Pharmaceutical Sciences, 1967 - Elsevier
Cryogenine was effective in limiting the development of artificially induced inflammatory responses in acute and chronic experiments in rats. Cryogenine altered the acute edematous …
Number of citations: 33 www.sciencedirect.com
RW Trottier Jr, MH Malone - Journal of Pharmaceutical …, 1969 - Wiley Online Library
… Cryogenine was a noncompetitive inhibitor of furtrethonium … Cryogenine and cyproheptadine had noncompetitive … serotonin in rat uterus, while cryogenine was relatively noncompetitive. …
Number of citations: 22 onlinelibrary.wiley.com
WC Watson, MH Malone - Journal of Pharmaceutical Sciences, 1977 - Wiley Online Library
… , cryogenine and phenylbutazone significantly reduced the nonimmune-mediated inflammation in the inoculated hindpaw. Neither cryogenine … arthritis, cryogenine and phenylbutazone …
Number of citations: 16 onlinelibrary.wiley.com
L DeCato - 1972 - scholarlycommons.pacific.edu
It has become apparent in recent years that many centrally active agents possess potential anti-inflammatory capabilities. The central or peripheral mechanisms of action for these …
Number of citations: 3 scholarlycommons.pacific.edu
A Rother, AE Schwarting - Phytochemistry, 1972 - Elsevier
The aromatic group of cryogenine, the major alkaloid of Heimia salicifolia, is shown to be derived from phenylalanine. Feeding of [3- 14 C]dl-phenylalanine and degradation of the …
Number of citations: 15 www.sciencedirect.com
DS Kosersky, JK Brown, MH Malone - Journal of Pharmaceutical Sciences, 1973 - Elsevier
… of cryogenine significantly suppressed the inflammation and the … Cryogenine also partially prevented the decreased growth … cryogenine and various prototype agents on serum turbidity. …
Number of citations: 6 www.sciencedirect.com
MH Malone, RW Trottier Jr - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… and anti-5-hydroxytryptamine activities of cryogenine on smooth muscle preparations. The … activities of cryogenine in vivo and in vitro. The activity of cryogenine was compared with that …
Number of citations: 8 www.ncbi.nlm.nih.gov
DS Kosersky - 1971 - scholarlycommons.pacific.edu
This study was conducted in an attempt to define the anti inflammatory efficacy of cryogenine, the major alkaloid of Heimia salicifolia Link and Otto. The anti inflammatory effects …
Number of citations: 4 scholarlycommons.pacific.edu
JE Gordon - The Lancet, 1909 - scholar.archive.org
The introduction of the group AzH-AzH-Co-AzH2 into the aromatic nucleus is stated to endow this drug with its antipyretic properties." Az"" is the French symbol for azotum. Cryogenine is…
Number of citations: 3 scholar.archive.org
RW Trottier Jr - 1971 - scholarlycommons.pacific.edu
One intent of this study was to detect and to define any antibradykinin capacity that cryogenine may have using both in vivo and in vitro pharmacological models. The activity of …
Number of citations: 1 scholarlycommons.pacific.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.